Copper Corrosion Inhibition: N2-Methylation Abolishes Protective Film Formation Compared to 4-MeBT and 5-MeBT
In a direct head-to-head comparison of all four monosubstituted methylbenzotriazoles on copper surfaces using FT-IRAS and polarization resistance measurements, 2-methylbenzotriazole (2-MeBT) was the only isomer that failed to form any detectable protective surface layer. By contrast, 4-methylbenzotriazole (4-MeBT) formed a stable 30 Å film and 5-methylbenzotriazole (5-MeBT) formed a 70 Å film, with both exhibiting inhibition efficiencies higher than unsubstituted benzotriazole (BTA) [1]. This establishes that N2-substitution renders the molecule structurally incapable of the surface coordination required for copper passivation—a definitive negative differentiation for corrosion-inhibitor procurement.
| Evidence Dimension | Protective surface film formation on copper |
|---|---|
| Target Compound Data | 2-MeBT: No protective layer formed (film thickness = 0 Å) |
| Comparator Or Baseline | 4-MeBT: 30 Å stable film; 5-MeBT: 70 Å stable film; BTA: film formed (inhibition efficiency lower than 4-MeBT and 5-MeBT) |
| Quantified Difference | Qualitative categorical difference: 2-MeBT = no film vs. 4-MeBT/5-MeBT = stable films of 30–70 Å |
| Conditions | Copper surfaces, FT-IRAS and polarization resistance measurements, Törnkvist et al. 1989 |
Why This Matters
For any procurement specification requiring copper or copper-alloy corrosion protection via film-forming passivation, 2-methylbenzotriazole is mechanistically unsuitable, whereas the benzene-ring-methylated isomers (4-MeBT, 5-MeBT, or commercial tolyltriazole) are effective—making isomer identity a critical purchase specification rather than an interchangeable parameter.
- [1] Törnkvist, C., Thierry, D., Bergman, J., Liedberg, B., & Leygraf, C. (1989). Methyl Substitution in Benzotriazole and Its Influence on Surface Structure and Corrosion Inhibition. Journal of the Electrochemical Society, 136(1), 58–64. View Source
